1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid
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Overview
Description
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of azetidine derivatives. One common method involves the base-promoted cyclization of dibromo amino esters to yield azetidines . The dimethylsulfamoyl group can be introduced through sulfonylation reactions using dimethylsulfamoyl chloride under appropriate conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Ring-opening reactions: Due to the strain in the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. The dimethylsulfamoyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects .
Comparison with Similar Compounds
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but without the dimethylsulfamoyl group.
3-Azetidinecarboxylic acid: Similar to the compound but lacks the dimethylsulfamoyl group.
N-Methylazetidine-3-carboxylic acid: Contains a methyl group instead of the dimethylsulfamoyl group.
The presence of the dimethylsulfamoyl group in 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid makes it unique, providing enhanced chemical stability and potential for diverse applications .
Properties
Molecular Formula |
C6H12N2O4S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-(dimethylsulfamoyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
DHCXUFSJVYUONO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)C(=O)O |
Origin of Product |
United States |
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